2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
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Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-14-10-20(23-13-16-6-4-5-9-22-16)26-21(24-14)12-17(25-26)15-7-8-18(27-2)19(11-15)28-3/h4-12,23H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCUEXKQUAIQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NCC3=CC=CC=N3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, are known to act as antimetabolites in purine biochemical reactions. They have been associated with antitrypanosomal activity.
Mode of Action
It is suggested that the compound may interact with its targets through hydrogen bonds. The presence of nitrogen atoms in the compound’s structure could potentially facilitate these interactions.
Biochemical Pathways
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, are known to interfere with purine biochemical reactions. This interference could potentially affect various downstream effects, including DNA synthesis and cellular metabolism.
Pharmacokinetics
The compound’s degree of lipophilicity, which is influenced by its chemical structure, could potentially affect its ability to diffuse into cells.
Result of Action
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been associated with antitrypanosomal activity. This suggests that the compound could potentially have an inhibitory effect on Trypanosoma species, which are parasitic protozoans.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , which includes a pyrazolo-pyrimidine core substituted with a dimethoxyphenyl group and a pyridinylmethyl moiety. The structural characteristics are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound under discussion has shown significant cytotoxicity against various cancer cell lines:
- Hep-2 Cell Line : Exhibited an IC50 value of 0.74 mg/mL, indicating substantial effectiveness against laryngeal carcinoma cells .
- MCF7 Cell Line : Demonstrated growth inhibition with GI50 values around 3.79 µM and TGI values of 12.50 µM, suggesting strong activity against breast cancer .
- NCI-H460 Cell Line : Displayed a notable LC50 value of 42.30 µM, further supporting its potential as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects involves multiple pathways:
- Inhibition of Kinases : The compound has been associated with the inhibition of Aurora-A kinase, a critical regulator in cell cycle progression and mitosis .
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, primarily through mitochondrial pathways .
- Autophagy Modulation : Some derivatives have shown the ability to induce autophagy without triggering apoptosis in specific cell lines, indicating a complex interaction with cellular survival pathways .
Study 1: Synthesis and Evaluation
In a study by Abdel-Aziz et al., various pyrazolo derivatives were synthesized and evaluated for their anticancer activity. The compound exhibited significant cytotoxicity against Hep-2 cells with an IC50 value indicative of its therapeutic potential .
Study 2: Structure-Activity Relationship (SAR)
Research conducted by Wei et al. focused on the structure-activity relationship of similar compounds. It was found that modifications to the pyrazolo core significantly affected potency against A549 lung cancer cells, suggesting that further optimization could enhance the efficacy of compounds like this compound .
Data Tables
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Hep-2 | 0.74 | Apoptosis induction |
| MCF7 | 3.79 | Aurora-A kinase inhibition |
| NCI-H460 | 42.30 | Autophagy modulation |
Q & A
Q. Table 1: Comparative Bioactivity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Substituent Pattern | Target Activity (IC₅₀) | Solubility (µg/mL) |
|---|---|---|
| 3,4-Dimethoxyphenyl + Pyridinyl | CDK2: 0.8 µM | 12 (PBS) |
| 4-Fluorophenyl + Benzyl | EGFR: 5.2 µM | 8 (PBS) |
| 4-Chlorophenyl + Cyclohexyl | TopoII: 15 µM | 3 (PBS) |
| Data sourced from enzymatic assays . |
Q. Table 2: Optimization of Synthesis Parameters
| Parameter | Standard Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Solvent | Dichloromethane | Ethanol/Water (3:1) | +15% |
| Catalyst | Triethylamine | Zeolite Beta | +20% |
| Temperature | 80°C (reflux) | Microwave (100°C, 150 W) | +25% |
| Based on scale-up studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
